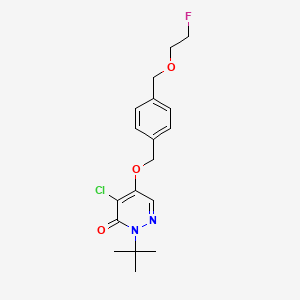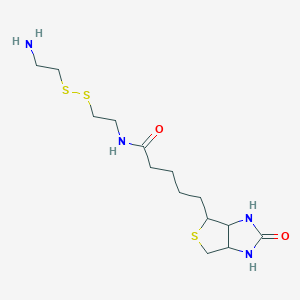
Biotinyl Cystamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotinyl Cystamine is a biotinylated form of cysteamine, an amino acid derivative. It is a compact compound specifically designed for scientific research purposes. This compound has proven to be an invaluable asset in the investigation of various biological processes, including protein-protein interactions, protein-DNA interactions, and the exploration of biological pathway adjustments .
準備方法
Synthetic Routes and Reaction Conditions: Biotinyl Cystamine is synthesized by biotinylating cysteamine. The process involves the reaction of cysteamine with biotin under specific conditions to form the biotinylated product. The reaction typically requires a biotinylation reagent, such as biotin-N-hydroxysuccinimide ester, and is carried out in an appropriate solvent like dimethyl sulfoxide or water. The reaction conditions, including temperature and pH, are optimized to ensure maximum yield and purity of the product .
化学反応の分析
Types of Reactions: Biotinyl Cystamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for its function as a crosslinking agent.
Reduction: The disulfide bonds in this compound can be reduced to free thiol groups, which are reactive and can participate in further chemical reactions.
Substitution: this compound can undergo substitution reactions where the biotin moiety can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include biotinylated proteins, peptides, and other biomolecules, which are useful in various biochemical assays and research applications .
科学的研究の応用
Biotinyl Cystamine has extensive applications in scientific research, spanning diverse domains:
Chemistry: Used as a crosslinking agent in the synthesis of biotinylated compounds.
Biology: Facilitates the study of protein-protein and protein-DNA interactions.
Medicine: Investigates cell signaling pathways related to inflammation and the immune system.
Industry: Utilized in the development of diagnostic assays and therapeutic research
作用機序
Biotinyl Cystamine exerts its effects through its biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong non-covalent interaction allows for the precise binding of biotinylated molecules to these proteins, enabling their detection, isolation, and study in various experimental contexts. The biotinylation of cysteamine enhances its ability to interact with enzymes and other biomolecules, facilitating the examination of biological pathway modulation .
類似化合物との比較
Cysteamine: The parent compound of Biotinyl Cystamine, used in the treatment of cystinosis and other disorders.
Cystamine: The oxidized form of cysteamine, with applications in neurodegenerative disease research.
Biotinylated Compounds: Other biotinylated molecules used for similar research purposes.
Uniqueness: this compound is unique due to its dual functionality, combining the properties of biotin and cysteamine. This allows it to serve as a versatile tool in biochemical research, enabling the study of complex biological interactions and pathways .
特性
分子式 |
C14H26N4O2S3 |
|---|---|
分子量 |
378.6 g/mol |
IUPAC名 |
N-[2-(2-aminoethyldisulfanyl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20) |
InChIキー |
MFDWNMKIWHKJOW-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


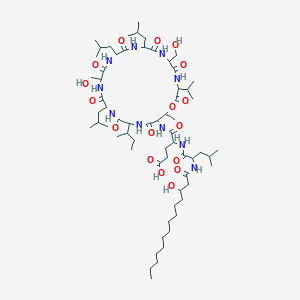
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814385.png)
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B10814386.png)
![2-methoxy-3,5-dimethyl-6-[(2S,4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10814387.png)
![10-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B10814400.png)
![[6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbut-2-enoate](/img/structure/B10814407.png)
![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-[(2S)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10814412.png)
![sodium;[(4aS,6S,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B10814421.png)
![21,24,28-Trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B10814422.png)
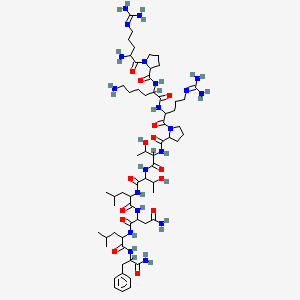
![Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10814449.png)
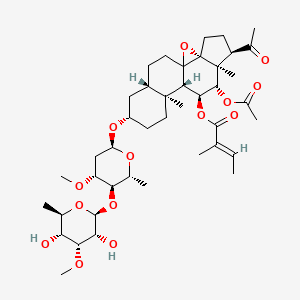
![[(S)-{[(1S)-1-(4-bromophenyl)ethyl]amino}(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]phosphonic acid](/img/structure/B10814456.png)
